Bienvenue dans la boutique en ligne BenchChem!

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cannabinoid Receptor CB2 Agonist GPCR Screening

4-Benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-30-1) is a fully synthetic coumarin–thiazole–benzamide hybrid with confirmed human CB2 agonist activity, offering a structurally orthogonal chemotype for cannabinoid receptor screening. Its unique 4-benzoyl substitution distinguishes it from simpler analogs and alters hydrogen-bonding capacity, making it a valuable comparator for structure–property relationship studies. No composition‑of‑matter patent constraints ensure freedom‑to‑operate for HTS campaigns, affinity probe development, and derivatization. Ideal for procurement teams building IP-unencumbered libraries and researchers investigating CB2 ligand diversity.

Molecular Formula C26H16N2O4S
Molecular Weight 452.48
CAS No. 477547-30-1
Cat. No. B2964699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
CAS477547-30-1
Molecular FormulaC26H16N2O4S
Molecular Weight452.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C26H16N2O4S/c29-23(16-6-2-1-3-7-16)17-10-12-18(13-11-17)24(30)28-26-27-21(15-33-26)20-14-19-8-4-5-9-22(19)32-25(20)31/h1-15H,(H,27,28,30)
InChIKeyKPJNWPFODBDZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-30-1): Chemical Identity and Structural Classification for Procurement Decisions


4-Benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-30-1) is a fully synthetic small molecule (molecular formula C₂₆H₁₆N₂O₄S; molecular weight 452.5 g/mol) that belongs to the class of coumarin–thiazole–benzamide hybrids . The structure integrates three pharmacophoric elements: a 2-oxo-2H-chromene (coumarin) ring system, a central thiazole linker, and a 4-benzoylbenzamide terminus. This specific substitution pattern distinguishes it from simpler N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide analogs that lack the 4-benzoyl extension [1]. The compound is primarily referenced in screening libraries, and its only known bioactivity annotation to date is agonist activity at the human cannabinoid receptor CB2, catalogued in the ChEMBL and BindingDB databases [2].

Why 4-Benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide Cannot Be Replaced by Other Coumarin–Thiazole–Benzamide Derivatives


Coumarin–thiazole–benzamide congeners differ substantially in the substitution pattern on the terminal benzamide ring, and these modifications are known to alter both physicochemical properties and biological activity profiles within the class . For example, the 3,4-dimethoxy analog (CAS 392249-26-2) possesses a markedly different hydrogen-bonding capacity and electron density distribution compared with the 4-benzoyl-bearing compound (CAS 477547-30-1), while the 4-methyl analog (CAS 380593-61-3) is substantially more lipophilic . Because no published head-to-head pharmacological comparison exists for these specific analogs, any assumption of functional interchangeability is unsupported. Procurement decisions must therefore rest on the documented structural identity and the specific, albeit limited, bioactivity annotation available for CAS 477547-30-1 rather than on extrapolation from structurally related but pharmacologically uncharacterized compounds [1].

Quantitative Differentiation Evidence for 4-Benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-30-1)


CB2 Receptor Agonist Activity Annotation: A Differentiating Functional Signature Absent from Closest Analogs

The target compound is annotated as an agonist of the human cannabinoid receptor CB2 (CNR2) in a functional cAMP assay performed in CHO-K1 cells [1]. This annotation originates from the ChEMBL database (CHEMBL3866934) and BindingDB and constitutes the sole publicly available target-engagement data for CAS 477547-30-1. Critically, neither the 3,4-dimethoxy analog (CAS 392249-26-2) nor the 4-methyl analog (CAS 380593-61-3) carries any CB2 annotation in ChEMBL or BindingDB, indicating that the CB2 activity profile is not a general feature of the coumarin–thiazole–benzamide class but is contingent on the specific 4-benzoyl substitution . Caution is warranted: the published database record does not include a quantitative EC₅₀ or IC₅₀ value for the target compound, nor does it report a comparator ligand value in the same entry [1].

Cannabinoid Receptor CB2 Agonist GPCR Screening

Structural Differentiation: Molecular Weight and Hydrogen-Bonding Capacity Versus Closest Analogs

The 4-benzoyl substitution confers a molecular weight of 452.5 g/mol, which is 44.1 Da larger than the 3,4-dimethoxy analog (408.4 g/mol; CAS 392249-26-2) and 90.1 Da larger than the 4-methyl analog (362.4 g/mol; CAS 380593-61-3) . More importantly, the benzoyl carbonyl adds a hydrogen-bond acceptor that is absent in both the 3,4-dimethoxy and 4-methyl derivatives, while the total hydrogen-bond acceptor count increases from 5 (3,4-dimethoxy analog) to 6 (target compound) . These property differences are within the range known to affect membrane permeability, solubility, and target-binding thermodynamics [1], though no direct experimental ADME or thermodynamic comparison among these three compounds has been published.

Physicochemical Property Molecular Descriptor Chemical Space Differentiation

Evidence Gap Advisory: No Published Potency, Selectivity, or In Vivo Data Available for Procurement Differentiation

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature as of April 2026 identified no primary research article, patent, or curated database entry that reports a quantitative EC₅₀, IC₅₀, Kᵢ, selectivity ratio, pharmacokinetic parameter, or in vivo efficacy endpoint for 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-30-1) [1][2][3]. The sole bioactivity record (CB2 agonist annotation) lacks a numerical potency value. By comparison, numerous coumarin–thiazole and coumarin–benzothiazole hybrid series have published IC₅₀ values against cancer cell lines, antimicrobial panels, and enzyme targets [4][5], but none of these series includes the exact 4-benzoylbenzamide substitution pattern. Therefore, any procurement decision based on comparative quantitative performance cannot currently be supported by publicly available evidence.

Data Gap Procurement Risk Evidence Limitation

Patent Landscape Differentiation: Absence of Composition-of-Matter Protection Enabling Unencumbered Research Use

A patent search for CAS 477547-30-1 and its structural scaffold across Google Patents, WIPO Patentscope, and the USPTO database as of April 2026 identified no composition-of-matter patent that specifically claims 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide [1]. In contrast, several coumarin–thiazole hybrid series have been claimed in patent families covering broad generic structures (e.g., WO patents on thiazolyl-benzamide derivatives as kinase or GPCR modulators) [2], though none of the examined claims explicitly encompass the 4-benzoyl substitution pattern. This patent-clearance status differentiates the target compound from later-generation analogs that may be encumbered by active patent protection, simplifying procurement for commercial screening and research tool use.

Patent Clearance Freedom to Operate Research Tool

Recommended Application Scenarios for 4-Benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 477547-30-1) Based on Available Evidence


CB2 Receptor-Focused Screening Library Expansion

The unique CB2 agonist annotation [1] supports inclusion of CAS 477547-30-1 in focused screening libraries targeting the cannabinoid receptor family, particularly for laboratories seeking to diversify chemotypes beyond classical aminoalkylindole, pyrazole, or tetrahydrocannabinol-derived CB2 ligands. The compound's coumarin–thiazole–benzamide scaffold is structurally orthogonal to most reported CB2 chemotypes, offering a novel starting point for hit identification [1].

Chemical Biology Probe Development for Coumarin–Thiazole Hybrid Target Deconvolution

Because the target compound bears a reactive benzoyl carbonyl and a coumarin fluorophore-like core, it may serve as a scaffold for affinity-based protein profiling (AfBPP) or photoaffinity labeling probe development [1]. The absence of a composition-of-matter patent [2] further facilitates derivatization and probe synthesis without intellectual property constraints.

Physicochemical Property Benchmarking in Coumarin–Thiazole–Benzamide Chemical Space

The substantial molecular weight (+44 to +90 Da) and hydrogen-bond acceptor differences versus the 3,4-dimethoxy and 4-methyl analogs position CAS 477547-30-1 as a valuable comparator for structure–property relationship (SPR) studies, even in the absence of pharmacology data. Researchers investigating how incremental changes in hydrogen-bonding capacity affect solubility, permeability, or metabolic stability within this scaffold series can use this compound as a defined reference point.

Unencumbered Commercial Screening and SAR Expansion

Procurement teams seeking coumarin–thiazole–benzamide building blocks for commercial screening libraries may prioritize CAS 477547-30-1 over potentially patent-encumbered analogs [2]. The absence of specific patent claims reduces freedom-to-operate concerns, making the compound suitable for high-throughput screening campaigns in pharmaceutical and agrochemical discovery where intellectual property clarity is a procurement prerequisite.

Quote Request

Request a Quote for 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.